L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline
Description
L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline is an octapeptide composed of seven standard amino acids and a glycyl residue. Its sequence includes repeated alanine (Ala) and serine (Ser) residues, a proline (Pro) at positions 4 and 8, threonine (Thr), and leucine (Leu). The peptide lacks charged residues (e.g., arginine, glutamic acid) but contains polar uncharged residues (Ser, Thr) and hydrophobic groups (Ala, Leu, Pro).
Properties
CAS No. |
647838-22-0 |
|---|---|
Molecular Formula |
C34H57N9O13 |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H57N9O13/c1-16(2)12-21(29(50)36-13-25(47)42-10-7-9-24(42)34(55)56)39-30(51)22(15-45)40-32(53)26(19(5)46)41-31(52)23-8-6-11-43(23)33(54)18(4)38-27(48)17(3)37-28(49)20(35)14-44/h16-24,26,44-46H,6-15,35H2,1-5H3,(H,36,50)(H,37,49)(H,38,48)(H,39,51)(H,40,53)(H,41,52)(H,55,56)/t17-,18-,19+,20-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
RUVVWKMGFSVKPO-LWAOTJFTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, such as converting alcohols to aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Substitution reactions can replace specific amino acids within the peptide chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can result in thiols.
Scientific Research Applications
L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sequence and Structural Comparisons
Compound A : L-Arginine-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline (CAS: 647838-54-8)
- Sequence : Differs by substituting the N-terminal serine with arginine.
- Key Properties: Molecular formula: C₃₇H₆₄N₁₂O₁₂ (vs. target compound’s estimated C₃₃H₅₄N₁₀O₁₂).
- Functional Implications : Likely distinct bioactivity due to arginine’s role in cell penetration and protein binding .
Compound B : L-Proline-L-alanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-prolyl-L-leucyl-L-prolyl (CAS: 174753-70-9)
- Sequence : Features a higher proline content (5 prolines) and lacks serine/threonine.
- Key Properties :
- Molecular weight: 982.55 g/mol (vs. target’s ~900 g/mol).
- Predicted PSA: 283.92 Ų (indicative of moderate polarity).
- Structural rigidity due to proline’s conformational constraints.
Compound C : L-Valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-L-leucyl-L-leucyl-L-alanyl-L-prolyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosyl (CAS: 653602-59-6)
- Sequence : Longer (14 residues) with aromatic (tryptophan, tyrosine) and charged (lysine, arginine) residues.
- Key Properties :
- Molecular formula: C₇₈H₁₂₄N₂₀O₁₉.
- Hydrophobicity from leucine/isoleucine clusters, balanced by lysine/arginine.
- Functional Implications: Potential membrane interaction or antimicrobial activity due to amphipathic design .
Physicochemical Properties
Biological Activity
L-Seryl-L-alanyl-L-alanyl-L-prolyl-L-threonyl-L-seryl-L-leucylglycyl-L-proline, a complex peptide, is known for its potential biological activities, particularly in relation to its role as an agonist for orphan G-protein coupled receptors (GPCRs). This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C127H195N37O37
- Molecular Weight : 2832.13 g/mol
- CAS Number : 600171-68-4
This compound acts primarily as an agonist for the orphan GPCR SP9155. These receptors are implicated in various physiological processes, including metabolic regulation and neuroendocrine signaling. The activation of SP9155 by this peptide may lead to enhanced signaling pathways that could influence appetite regulation and energy homeostasis.
Biological Activities
- Appetite Regulation : Research has indicated that peptides similar to this compound can modulate appetite and energy expenditure. The specific interaction with GPCRs suggests a role in signaling pathways that control hunger and satiety.
- Neuroprotective Effects : Some studies have suggested that peptides targeting GPCRs may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegeneration.
- Metabolic Effects : The peptide's influence on metabolic pathways could have implications for obesity and metabolic syndrome management, although direct evidence specific to this peptide remains limited.
Case Studies
- Study on Appetite Regulation : A study involving animal models demonstrated that administration of peptides similar to L-Seryl-L-alanyl... resulted in decreased food intake and increased energy expenditure, supporting its potential role in appetite control .
- Neuroprotective Study : Another investigation highlighted the neuroprotective effects of GPCR agonists in models of Alzheimer's disease, suggesting that peptides like L-Seryl... may contribute to cognitive health by modulating neuroinflammatory responses .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Weight | 2832.13 g/mol |
| CAS Number | 600171-68-4 |
| GPCR Target | SP9155 |
| Potential Applications | Appetite regulation, neuroprotection, metabolic modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
